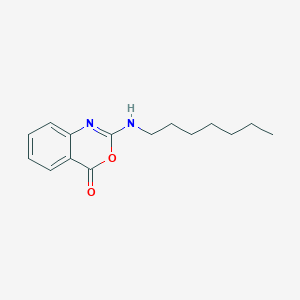

2-(Heptylamino)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

184781-06-4 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

2-(heptylamino)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C15H20N2O2/c1-2-3-4-5-8-11-16-15-17-13-10-7-6-9-12(13)14(18)19-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) |

InChI Key |

OUHJVRISNRTQPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC1=NC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for 2 Heptylamino 4h 3,1 Benzoxazin 4 One

De Novo Synthetic Strategies for the Benzoxazinone (B8607429) Core

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif, and its synthesis has been approached through numerous pathways, predominantly utilizing anthranilic acid and its derivatives as key starting materials. nih.gov

Key Reaction Pathways and Reagent Systems

The classical and most direct routes to the benzoxazinone core involve the cyclization of N-acylanthranilic acids or the one-pot reaction of anthranilic acid with acylating agents. uomosul.edu.iq A foundational method involves treating anthranilic acid with two equivalents of an acid chloride, such as benzoyl chloride, in a pyridine (B92270) solution. uomosul.edu.iqrsc.org This approach has been expanded to include a variety of reagents and conditions, each offering distinct advantages in terms of yield, purity, and substrate scope.

Key strategies include:

Acid Anhydride (B1165640) Cyclization: Heating anthranilic acid with acetic anhydride is a common method to produce 2-methyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iq This can serve as a precursor for further modification.

Acid Chloride Condensation: The reaction between anthranilic acid and various acid chlorides in the presence of a base like pyridine proceeds via an N-acylation followed by cyclodehydration. nih.govjocpr.com

Orthoester Reaction: Acid-catalyzed reactions of anthranilic acids with orthoesters provide a route to 2-alkyl or 2-aryl substituted benzoxazinones. mdpi.com

Catalytic Routes: Modern approaches employ transition-metal catalysts to facilitate the cyclization. For instance, a copper(I) chloride-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids offers a mild route to the core structure. nih.gov Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides has also been developed, using paraformaldehyde as a solid carbon monoxide source. organic-chemistry.org

The choice of reagent system significantly influences the substituent at the C2 position of the resulting benzoxazinone.

Table 1: Selected Synthetic Pathways for the 4H-3,1-Benzoxazin-4-one Core

| Starting Material | Key Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Anthranilic Acid | Acid Chloride (2 equiv.) | Pyridine | uomosul.edu.iqrsc.org |

| Anthranilic Acid | Acetic Anhydride | Heat | uomosul.edu.iq |

| Anthranilic Acid | Orthoester | Acid catalyst (e.g., Acetic Acid) | mdpi.com |

| Anthranilic Acid | α-Keto Acid | CuCl, DIPEA | nih.gov |

| N-(o-bromoaryl)amide | Paraformaldehyde (CO source) | Palladium catalyst | organic-chemistry.org |

| N-Acylanthranilic Acid | Cyanuric Chloride / TCT | Triphenylphosphine (B44618) | organic-chemistry.orgmdpi.com |

Mechanistic Aspects of Ring Formation

The formation of the 4H-3,1-benzoxazin-4-one ring is fundamentally a cyclodehydration reaction. The specific mechanism depends on the chosen reagents.

From Anthranilic Acid and Acid Chlorides: The reaction is believed to proceed through a well-established mechanism. The first mole of the acid chloride acylates the amino group of anthranilic acid to form an N-acylanthranilic acid intermediate. The second mole reacts with the carboxylic acid group to form a mixed anhydride. This activated intermediate then undergoes an intramolecular nucleophilic attack by the amide oxygen onto the carbonyl carbon of the mixed anhydride, followed by the elimination of a molecule of acid to yield the final benzoxazinone ring. uomosul.edu.iq

From Anthranilic Acid and Orthoesters: The proposed mechanism involves an initial acid-catalyzed reaction to form a stabilized carbocation from the orthoester. Anthranilic acid then reacts to form an iminium intermediate via proton exchange and the loss of an ethanol (B145695) molecule. Subsequent intramolecular ring closure, followed by the elimination of a second ethanol molecule, yields the benzoxazinone product, often proceeding through a dihydro intermediate. mdpi.com

The core structure of the benzoxazinone features two electrophilic centers at the C2 and C4 positions, making it susceptible to nucleophilic attack and ring-opening reactions, a property that is exploited for introducing various substituents. mdpi.com

Introduction of the Heptylamino Moiety: Regioselective Amination Techniques

To synthesize 2-(heptylamino)-4H-3,1-benzoxazin-4-one, a heptylamino group must be introduced regioselectively at the C2 position. While the direct reaction of primary amines with simple 2-alkyl or 2-aryl benzoxazinones often leads to ring-opening and rearrangement to form quinazolinones, specific strategies have been developed to favor the synthesis of 2-amino-substituted benzoxazinones. uomosul.edu.iq

One of the most effective strategies involves a two-step process starting from anthranilic acid. First, anthranilic acid is reacted with an appropriate reagent to form N-(N'-heptyl)ureido-anthranilic acid. This intermediate is then subjected to cyclodehydration to form the target compound. Another approach involves the use of a pre-formed benzoxazinone core with a suitable leaving group at the C2 position, which can then be displaced by heptylamine.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of 2-aminobenzoxazinone derivatives requires careful optimization of reaction conditions to maximize yield and purity while preventing the formation of undesired quinazolinone byproducts.

Solvent and Base: The choice of solvent and base is critical. In catalytic systems, solvents like toluene, dioxane, or DMF are common. The base, such as sodium carbonate or organic amines, must be chosen to facilitate the reaction without promoting side reactions. organic-chemistry.org

Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures depending on the reactivity of the substrates and the catalyst system employed. Reaction times are typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Precursor Choice: The synthesis can be streamlined by starting with a precursor that already contains the nitrogen atom destined for the C2 position. For example, the cyclodehydration of an N-(N'-heptyl-carbamoyl)anthranilic acid intermediate directly yields the desired product. This precursor can be synthesized from anthranilic acid and heptyl isocyanate.

Catalytic Approaches in Amine Introduction

Transition-metal catalysis provides powerful and versatile methods for constructing the 2-aminobenzoxazinone moiety with high efficiency and selectivity.

Palladium-Catalyzed Carbonylative Synthesis: A general methodology involves the palladium-catalyzed reaction of readily available 2-bromoanilines with isocyanates (such as heptyl isocyanate) in the presence of a carbon monoxide source. nih.gov This approach builds the heterocyclic ring and incorporates the N-heptyl group in a single transformation.

Palladium-Catalyzed Oxidative Coupling: An alternative route is the aerobic oxidative coupling of anthranilic acids with isocyanides, catalyzed by palladium. nih.gov Using a suitable heptyl-containing isocyanide would theoretically lead to the desired 2-(heptylamino) derivative. This method is noted for its generality and potential for library synthesis. nih.gov

Iodine-Mediated Oxidative Coupling: A transition-metal-free approach involves the oxidative coupling of anthranilic acids with isocyanides mediated by an iodine/tert-butyl hydroperoxide (TBHP) system, which provides access to a diverse range of 2-aminobenzoxazin-4-ones. nih.gov

Table 2: Catalytic Strategies for the Synthesis of 2-Aminobenzoxazinone Derivatives

| Starting Materials | Catalyst/Reagent System | Key Features | Reference |

|---|---|---|---|

| 2-Bromoaniline, Heptyl Isocyanate, CO | Palladium Catalyst | General method using readily available substrates. | nih.gov |

| Anthranilic Acid, Heptyl Isocyanide | Palladium Catalyst, O2 | Aerobic oxidative coupling with broad potential. | nih.gov |

| Anthranilic Acid, Heptyl Isocyanide | I2 / TBHP | Transition-metal-free oxidative coupling. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. Several green chemistry principles have been successfully applied to the synthesis of the benzoxazinone framework, reducing waste, energy consumption, and the use of hazardous materials.

Mechanochemistry: Solvent-assisted grinding has emerged as a rapid and efficient green method for the synthesis of 2-substituted and 2-aminobenzoxazin-4-ones. organic-chemistry.orgorganic-chemistry.org This technique involves the cyclodehydration of N-substituted anthranilic acid derivatives using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine at room temperature. organic-chemistry.org The reactions are often complete within minutes, use minimal solvent, and produce high yields. organic-chemistry.org

Ultrasound Irradiation: Sonochemistry has been utilized to promote the one-pot synthesis of benzoxazinone derivatives. nih.gov Ultrasound provides the energy for the reaction, often leading to shorter reaction times and higher yields compared to conventional heating, under transition-metal-free conditions. nih.gov

Atom Economy: Catalytic methods, such as the palladium-catalyzed aerobic oxidative coupling of anthranilic acid and isocyanides, exhibit excellent atom economy, with water being the only byproduct. nih.gov

Avoidance of Hazardous Reagents: The development of transition-metal-free systems, such as the I2/TBHP-mediated synthesis, avoids the use of potentially toxic and expensive heavy metals. nih.gov Furthermore, using solid CO sources like paraformaldehyde or molybdenum hexacarbonyl in carbonylation reactions avoids the handling of highly toxic carbon monoxide gas. organic-chemistry.orgnih.gov

Table 3: Application of Green Chemistry Principles in Benzoxazinone Synthesis

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Reduced Solvent Use | Mechanochemistry (Solvent-Assisted Grinding) | Minimal solvent, rapid reaction times (1-2 mins), mild conditions, high yields. | organic-chemistry.orgorganic-chemistry.org |

| Alternative Energy Source | Ultrasound Irradiation | Shorter reaction times, excellent yields, transition-metal-free. | nih.gov |

| High Atom Economy | Pd-catalyzed Aerobic Oxidative Coupling | Water is the only byproduct. | nih.gov |

| Safer Reagents | Use of solid CO sources; Transition-metal-free systems | Avoids toxic CO gas; eliminates heavy metal waste. | nih.govnih.gov |

Solvent Selection and Catalysis for Sustainability

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the heptylamino derivative, has traditionally involved the use of conventional organic solvents and stoichiometric reagents. However, recent advancements prioritize sustainability through careful selection of solvents and the use of catalytic systems.

Green chemistry principles encourage the reduction or elimination of volatile organic compounds (VOCs) as solvents due to their environmental and health hazards. For the synthesis of benzoxazinone cores, a significant advancement is the adoption of solvent-free or "neat" reaction conditions. iau.ir Research has demonstrated that the cyclization of N-acyl anthranilic acid derivatives can proceed efficiently without a solvent, often aided by recyclable and eco-friendly catalysts such as bentonite (B74815) clay. iau.ir This approach not only minimizes pollution but can also shorten reaction times and simplify product purification. iau.ir

Another sustainable strategy involves replacing hazardous solvents with greener alternatives. While classic syntheses might employ chlorinated solvents or pyridine, modern approaches explore the use of water, ionic liquids (ILs), or supercritical fluids. rsc.orgnih.gov For related heterocyclic compounds, water has been used as a solvent for catalytic oxidative cyclization, providing a green and mild method. rsc.org

Catalysis plays a pivotal role in the sustainable synthesis of benzoxazinones. The shift from stoichiometric reagents, such as acetic anhydride or phosphorus oxychloride, to catalytic methods significantly improves the environmental profile of the synthesis. uomosul.edu.iqresearchgate.net

Key Catalytic Advancements:

Heterogeneous Catalysts: The use of solid, recyclable catalysts like bentonite or silica (B1680970) gel offers advantages in terms of easy separation from the reaction mixture, minimizing waste and allowing for catalyst reuse. iau.ir

Transition Metal Catalysis: Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the benzoxazinone scaffold with high efficiency. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed carbonylative coupling reactions can assemble the heterocyclic core with high atom economy. organic-chemistry.org A notable example is the synthesis of 2-aminobenzoxazinone derivatives from 1-azido-2-iodobenzenes and amines, where the only byproduct is nitrogen gas, representing a very clean chemical transformation. organic-chemistry.org

Biocatalysis: Enzymes and engineered microorganisms are gaining attention as catalysts for producing complex molecules under mild and environmentally friendly conditions. rsc.orgresearchgate.net While specific applications to this compound are still emerging, the use of enzymes like Vitreoscilla hemoglobin for synthesizing related 2-aminobenzoxazoles in water highlights the potential of biocatalysis in this area. rsc.org

The following table summarizes the comparison between traditional and sustainable approaches in the synthesis of the benzoxazinone core.

| Feature | Traditional Method | Sustainable Advancement | Source(s) |

| Solvent | Pyridine, Chloroform, Acetic Anhydride | Solvent-free conditions, Water, Ionic Liquids | iau.irrsc.orgnih.gov |

| Catalyst | Stoichiometric reagents (e.g., PCl₃, SOCl₂) | Heterogeneous catalysts (Bentonite), Transition metals (Pd, Cu), Biocatalysts | iau.irrsc.orgorganic-chemistry.org |

| Conditions | Often harsh, requiring high temperatures | Milder reaction conditions, use of ultrasound irradiation | nih.govnih.gov |

| Byproducts | Significant inorganic or organic waste | Minimal byproducts (e.g., N₂, H₂O), recyclable catalysts | organic-chemistry.org |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. mdpi.comkccollege.ac.in A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

Traditional Synthesis vs. Modern Catalytic Synthesis:

Example Atom Economy Comparison:

Let's consider two hypothetical routes to a 2-aminobenzoxazinone derivative to illustrate the concept.

Route A (Lower Atom Economy): A condensation reaction using a stoichiometric coupling/dehydrating agent. For every mole of product formed, a mole of the dehydrating agent is converted into a waste byproduct.

Route B (Higher Atom Economy): A palladium-catalyzed carbonylative coupling of an o-iodoaniline with an amine, using carbon monoxide. organic-chemistry.org In this ideal scenario, all atoms from the aniline, amine, and CO are incorporated into the product. Another high-atom-economy approach is the reaction of an azide (B81097) with an amine, where the only byproduct is gaseous nitrogen. organic-chemistry.org

The reaction efficiency is not solely determined by the percentage yield but also by factors such as reaction time, energy consumption, and the ease of product isolation and purification. Solvent-free reactions catalyzed by heterogeneous catalysts, for example, often exhibit high reaction efficiency because they can proceed faster and the workup procedure is simplified to filtering off the catalyst. iau.ir

The table below provides a theoretical analysis of reaction efficiency for different synthetic approaches.

| Metric | Stoichiometric Dehydration | Heterogeneous Catalysis (Solvent-Free) | Homogeneous Transition-Metal Catalysis |

| Atom Economy | Low to Moderate | High | Potentially Very High |

| Catalyst Recyclability | Not Applicable | High | Low to Moderate |

| Solvent Waste | High | None | Moderate to High |

| Energy Input | Often High (reflux) | Moderate | Variable |

| Purification | Complex (chromatography) | Simple (filtration) | Complex (catalyst removal) |

By prioritizing sustainable solvents, advanced catalytic systems, and high atom economy pathways, the synthesis of this compound can be aligned with the principles of modern, environmentally conscious chemistry.

Advanced Structural Characterization and Conformational Analysis of 2 Heptylamino 4h 3,1 Benzoxazin 4 One

Single-Crystal X-ray Diffraction Studies

While a crystal structure for 2-(Heptylamino)-4H-3,1-benzoxazin-4-one has not been reported, analysis of similar compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one, provides a foundation for predicting its solid-state characteristics. nih.gov

Elucidation of Absolute and Relative Stereochemistry

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the concepts of absolute and relative stereochemistry are not applicable to this compound in its ground state. The molecule possesses a plane of symmetry that bisects the benzoxazinone (B8607429) ring system.

Conformational Preferences in the Solid State

Based on studies of analogous benzoxazinones, the 4H-3,1-benzoxazin-4-one ring system is expected to be nearly planar. nih.gov The planarity of this heterocyclic core is a common feature among this class of compounds. The primary conformational flexibility in this compound arises from the heptylamino side chain.

The exocyclic C-N bond connecting the heptyl group to the benzoxazinone ring is expected to exhibit partial double-bond character, which would restrict free rotation and favor a planar arrangement of the amino group with the heterocyclic ring. The heptyl chain itself, being a flexible alkyl group, can adopt various conformations. In the solid state, it is likely to adopt an extended, all-trans (anti-periplanar) conformation to maximize van der Waals interactions and optimize crystal packing.

Table 1: Predicted Torsional Angles in the Solid State of this compound

| Dihedral Angle | Predicted Value (°) | Rationale |

| C4-N3-C2-N(amino) | ~180 | Planarity of the benzoxazinone ring |

| C2-N(amino)-C1(heptyl)-C2(heptyl) | ~180 | Extended conformation of the alkyl chain |

| C1(heptyl)-C2(heptyl)-C3(heptyl)-C4(heptyl) | ~180 | Extended conformation of the alkyl chain |

Note: These are predicted values based on the analysis of similar structures.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a combination of hydrogen bonding and van der Waals forces. The amino group provides a hydrogen bond donor (N-H), and the carbonyl oxygen (C=O) and the nitrogen atom within the ring are potential hydrogen bond acceptors.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

In solution, the heptyl side chain of this compound would exhibit significant conformational flexibility. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy would be a valuable technique to probe these dynamics.

At room temperature, it is expected that the rotation around the C-C bonds of the heptyl chain would be rapid on the NMR timescale, resulting in time-averaged signals for the methylene (B1212753) protons. However, restricted rotation around the C2-N(amino) bond due to its partial double-bond character could lead to the observation of distinct conformers at lower temperatures. Variable temperature NMR experiments could potentially reveal the coalescence of signals corresponding to these conformers, allowing for the determination of the energy barrier to rotation. Such studies have been performed on related systems with restricted rotation. beilstein-journals.org

Vibrational Spectroscopy for Structural Fingerprinting and Functional Group Analysis (excluding basic identification)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule's structure and bonding. Beyond simple functional group identification, advanced analysis can reveal subtle structural details.

The vibrational spectrum of this compound would be characterized by several key regions. The position and shape of the N-H stretching vibration would be sensitive to the extent of hydrogen bonding in the solid state. In a non-hydrogen-bonding solvent, this band would appear at a higher frequency compared to the solid-state spectrum.

Table 2: Predicted Key Vibrational Frequencies and Their Structural Significance

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Structural Information |

| N-H Stretch | 3200-3400 | Hydrogen bonding environment |

| C-H Stretch (aromatic) | 3000-3100 | Aromatic ring structure |

| C-H Stretch (aliphatic) | 2850-2960 | Conformation of the heptyl chain |

| C=O Stretch | 1680-1720 | Electronic effects and hydrogen bonding |

| C=N Stretch | 1620-1650 | Benzoxazinone ring vibration |

| Ring Skeletal Vibrations | 1400-1600 | Fingerprint of the heterocyclic core |

Note: These are predicted frequency ranges and their interpretation is based on data from analogous compounds.

Computational and Theoretical Investigations of 2 Heptylamino 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. ias.ac.in These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its interactions. substack.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 2-(Heptylamino)-4H-3,1-benzoxazin-4-one, the electronic density of the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO density would be concentrated on the electron-deficient areas, like the carbonyl group of the oxazinone ring, marking it as a probable site for nucleophilic attack.

The electronic density distribution, which can be visualized through electron density maps, reveals the charge distribution across the molecule. This distribution is crucial for understanding intermolecular interactions, particularly those with biological macromolecules.

Illustrative Data Table: Quantum Chemical Descriptors

Below is an illustrative table of quantum chemical descriptors that can be derived from FMO analysis for a molecule like this compound. The values presented are representative and not specific experimental data for this compound.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazinone (B8607429) ring and the nitrogen of the heptylamino group, indicating these as potential hydrogen bond acceptor sites. Positive potential would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors. The heptyl chain would exhibit a largely neutral (green) potential, characteristic of its nonpolar nature. This detailed charge distribution is fundamental for understanding how the molecule might orient itself within a protein's binding pocket.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, flexibility, and the influence of the solvent environment. mdpi.comacs.org

The conformational flexibility of this compound, particularly the heptyl chain, can be explored through MD simulations. nih.gov These simulations would reveal the preferred conformations of the molecule in a given environment, which is crucial for understanding its interaction with a biological target. mun.caportlandpress.com The benzoxazinone core is relatively rigid, but the heptylamino side chain can adopt numerous conformations. Identifying the low-energy, and therefore most probable, conformations is a key outcome of these simulations.

Docking and Molecular Modeling Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comwikipedia.orgunivr.itimrpress.com This method is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein. cam.ac.uk

To investigate the potential biological targets of this compound, molecular docking studies can be performed against various protein structures. oup.commdpi.com The process involves placing the ligand in various orientations and conformations within the protein's binding site and scoring these poses based on their predicted binding affinity. nih.govfrontiersin.org

The results of docking studies would predict the most likely binding pose of this compound within a target protein's active site. This includes identifying the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). For instance, the amino group and the carbonyl oxygen of the benzoxazinone ring could form hydrogen bonds with polar residues, while the aromatic ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. The heptyl chain would likely occupy a hydrophobic pocket within the binding site.

Following the prediction of a binding pose, the strength of the interaction between the ligand and the protein can be estimated by calculating the binding free energy. sci-hub.semdpi.comnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govacs.orgrsc.orgpeng-lab.orgnih.gov These methods calculate the interaction energy by considering van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. frontiersin.org

Illustrative Data Table: Ligand-Protein Interaction Energy Components

This table provides a representative breakdown of the energy contributions to the binding of a ligand, such as this compound, to a hypothetical protein target, as would be calculated by a method like MM/PBSA. The values are for illustrative purposes.

| Energy Component | Illustrative Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.0 | Favorable |

| Electrostatic Energy | -20.0 | Favorable |

| Polar Solvation Energy | +30.0 | Unfavorable |

| Nonpolar Solvation Energy | -5.0 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -40.0 | Overall Favorable Binding |

This detailed computational analysis provides a comprehensive, albeit theoretical, understanding of the chemical and physical properties of this compound, which is essential for its further development as a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov For analogues of this compound, these models have been instrumental in identifying key structural features that govern various biological and chemical behaviors, thereby guiding the design of new, more potent, or specialized molecules.

QSPR Modeling of Electrochemical Properties

The electrochemical behavior of benzoxazine (B1645224) derivatives is significant as oxidation reactions are often involved in the initial phases of drug biotransformation. nih.gov A QSPR study was conducted on 40 benzoxazine derivatives to predict their electrooxidation half-wave potentials. nih.gov Using techniques such as multiple linear regression (MLR) and artificial neural networks (ANN), researchers identified several molecular descriptors that are critical for this property. nih.govnih.gov

Key descriptors influencing the half-wave potential include:

HOMO (Highest Occupied Molecular Orbital) energy

Partial positive surface area

Maximum valency of a carbon atom

Relative number of hydrogen atoms

Maximum electrophilic reaction index for a nitrogen atom nih.gov

The study demonstrated that the ANN model had superior predictive power compared to the MLR model. nih.gov This indicates a complex, non-linear relationship between the molecular descriptors and the electrochemical properties of these compounds. nih.govnih.gov

Table 1: Statistical Validation of QSPR Models for Benzoxazine Derivatives

| Model | Validation Parameter | Training Set | Test Set |

| MLR | Standard Error | 0.016 | 0.018 |

| Q² (Leave-eight-out) | 0.920 | - | |

| ANN | Standard Error | 0.012 | 0.017 |

| Q² (Leave-eight-out) | 0.949 | - |

Data sourced from a QSPR study on the oxidation behavior of benzoxazines. nih.gov

QSAR Modeling of Biological Activities

QSAR models have been successfully applied to understand and predict the diverse biological activities of benzoxazinone analogues, including anti-platelet, antimicrobial, and antiviral activities.

Anti-platelet Activity: A three-dimensional QSAR (3D-QSAR) study on 28 substituted benzoxazinone derivatives identified crucial pharmacophoric features for anti-platelet activity. nih.govmdpi.com The essential features highlighted were hydrogen bond acceptors, as well as aromatic and hydrophobic characteristics. nih.gov The study developed robust models using k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and MLR. nih.govresearchgate.net The best 3D-QSAR (MLR) model was characterized by four descriptors at specific grid points (S_123, E_407, E_311, and H_605), which relate to steric, electrostatic, and hydrophobic fields. nih.govresearchgate.net

Table 2: Statistical Validation of 3D-QSAR Models for Anti-platelet Activity

| Model Type | Validation Parameter | Value |

| kNN-MFA (Model A) | q² (Internal Validation) | 0.9739 |

| pred_r² (External Validation) | 0.8217 | |

| MLR (Model B) | r² (Internal Validation) | 0.9435 |

| pred_r² (External Validation) | 0.7663 |

Data from a 3D-QSAR study on substituted benzoxazinone derivatives. nih.govresearchgate.net

Antimicrobial Activity: QSAR studies have also been performed on the isomeric 1,4-benzoxazin-3-one scaffold to establish relationships for antimicrobial activity against fungi and bacteria. nih.gov An analysis of 111 compounds using a genetic algorithm for descriptor selection revealed that shape, VolSurf (molecular surface properties), and H-bonding descriptors were frequently important. nih.gov The resulting models for gram-positive and gram-negative bacteria demonstrated high predictive power, with external validation coefficients (Q²Ext) of 0.88 and 0.85, respectively. nih.gov

HIV-1 Reverse Transcriptase Inhibition: Benzoxazinone analogues of Efavirenz have been the subject of QSAR studies to understand their inhibitory activity against HIV-1 reverse transcriptase. nih.govtandfonline.com Both 2D and 3D-QSAR models were developed for a series of 33 benzoxazinone derivatives. nih.govtandfonline.com The findings indicated that the number of hydrogen atoms and amino groups connected with a single bond influences the inhibitory activity. nih.gov Furthermore, the 3D-QSAR models highlighted the significant effect of electrostatic, hydrophobic, and steric field descriptors on the ability of these derivatives to inhibit the enzyme. nih.govresearchgate.net

Neuropeptide Y Y5 Receptor Antagonism: A QSAR study was conducted on 30 benzoxazinone derivatives acting as neuropeptide Y Y5 receptor antagonists. nih.gov A statistically significant model was developed using a genetic algorithm and MLR, incorporating four descriptors from topological, thermodynamic, spatial, and electrotopological classes. The model was validated through cross-validation, randomization, and an external test set, confirming its predictive capabilities. nih.gov

Mechanistic Investigations of Biological Interactions of 2 Heptylamino 4h 3,1 Benzoxazin 4 One in Vitro and Non Human Cellular Models

Cellular Target Engagement Studies in Non-Human Cell Lines

No research has been published demonstrating the engagement of 2-(Heptylamino)-4H-3,1-benzoxazin-4-one with its potential molecular targets within non-human cell lines.

Intracellular Signaling Pathway Modulation

Direct experimental evidence detailing the specific intracellular signaling pathways modulated by this compound is not extensively available in the current body of scientific literature. However, based on the well-documented activities of structurally related 2-amino-4H-3,1-benzoxazin-4-one derivatives, it is plausible to infer potential mechanisms of action. This class of compounds has been recognized for its ability to interact with and inhibit various serine hydrolases. nih.gov Such enzymes play crucial roles in a multitude of signaling cascades.

One of the primary targets for 2-substituted 4H-3,1-benzoxazin-4-ones are serine proteases, such as human leukocyte elastase (HLE), cathepsin G, and chymase. nih.gov Inhibition of these proteases can significantly impact inflammatory signaling pathways. For instance, by inhibiting HLE, these compounds could modulate pathways involved in tissue remodeling and inflammation. Furthermore, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to affect the Nrf2-HO-1 signaling pathway, which is critical in the cellular response to oxidative stress. nih.gov While these findings pertain to analogous compounds, they suggest that this compound might also influence cellular signaling related to inflammation and oxidative stress.

Gene Expression and Proteomic Alterations

Specific data from gene expression profiling or proteomic analyses of cells treated with this compound have not been reported. However, by extrapolating from the known biological activities of similar benzoxazinone (B8607429) compounds, potential downstream effects on gene and protein expression can be hypothesized.

Modulation of signaling pathways, as discussed in the previous section, would invariably lead to changes in the expression of downstream target genes. For example, inhibition of inflammatory pathways could lead to the downregulation of genes encoding pro-inflammatory cytokines and chemokines. Similarly, activation of the Nrf2 pathway by related compounds suggests that this compound could upregulate the expression of antioxidant and cytoprotective genes. nih.gov

A comprehensive proteomic analysis would be required to fully elucidate the cellular proteins that are differentially expressed or post-translationally modified upon treatment with this compound. Such a study would provide a global view of the cellular response and could identify novel protein targets and affected biological processes.

Phenotypic Screening in Non-Human Cellular Systems and Organoids

Phenotypic screening is a powerful approach in drug discovery that identifies compounds inducing a desired change in cellular phenotype without a preconceived target. This methodology could be instrumental in uncovering the biological functions of this compound.

In a typical phenotypic screen, various non-human cell lines or more complex organoid models would be treated with the compound. High-content imaging and analysis could then be used to assess a wide range of cellular parameters, including morphology, proliferation, viability, and the expression and localization of specific protein markers. For instance, a screen could be designed to identify compounds that protect neuronal cells from oxidative stress-induced death or that inhibit the proliferation of cancer cell lines.

While no specific phenotypic screening data for this compound is currently available, the broader class of 2-amino-4H-3,1-benzoxazin-4-ones has been investigated for various biological activities, including anticancer and anti-inflammatory effects, suggesting that phenotypic screens in these areas could be fruitful. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Derivation for Benzoxazinone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 4H-3,1-benzoxazin-4-one scaffold, the substituent at the 2-position is a key determinant of its biological effects.

Studies on a variety of 2-substituted benzoxazinones have revealed important SAR insights. For instance, in a series of 2-aryl-4H-3,1-benzoxazin-4-ones, the nature and position of substituents on the aryl ring were found to significantly impact their cytotoxicity against P388 leukemia cells. nih.gov Specifically, a nitro group at the para position of the 2-phenyl ring conferred potent cytotoxic activity. nih.gov

In the case of 2-alkylamino derivatives, the length and nature of the alkyl chain are expected to influence activity. The heptyl group in this compound, being a moderately long and lipophilic chain, would likely affect the compound's membrane permeability and interaction with hydrophobic pockets of target proteins. A study on 2-alkylamino-1,4-benzoxazine derivatives as neuroprotective agents identified a 3,3-diphenyl-substituted derivative as an optimal candidate, highlighting the importance of substitutions on the benzoxazine (B1645224) core itself. nih.gov

The table below summarizes SAR findings for a selection of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, illustrating the impact of the 2-substituent on their biological activity.

| 2-Substituent | Biological Activity | Reference |

| 2-(p-nitrophenyl) | Cytotoxicity in P388 cells (ID50 = 8.9 µM) | nih.gov |

| 2-(2-((2,6-dichlorophenyl)amino)benzyl) | Anti-inflammatory activity (62.61% inhibition of rat paw edema) | researchgate.net |

| 2-p-tolylamino (in 6-methyl-4H-3,1-benzoxazin-4-one) | Inhibition of monoacylglycerol lipase | nih.gov |

| 2-benzenesulfonamide derivatives | Inhibition of C1r protease | nih.gov |

This information underscores the versatility of the 4H-3,1-benzoxazin-4-one scaffold and the critical role that the 2-substituent plays in defining the biological activity profile of these compounds. Further studies on this compound are necessary to precisely define its biological interactions and therapeutic potential.

Pharmacodynamic Assessments in Non Human Animal Models

In Vivo Target Engagement and Occupancy Studies

There are no available studies that have investigated the in vivo target engagement and occupancy of 2-(Heptylamino)-4H-3,1-benzoxazin-4-one. Research in this area would typically involve techniques to measure the binding of the compound to its putative biological target within a living animal model. Such studies are crucial for confirming the mechanism of action and for correlating the extent of target interaction with the observed pharmacological effects. The absence of this data indicates a fundamental gap in the understanding of how this specific compound interacts with biological systems in a physiological context.

Modulation of Relevant Biomarkers and Physiological Pathways

Information on the modulation of relevant biomarkers and physiological pathways by this compound in animal models is not present in the reviewed literature. While related benzoxazinone (B8607429) derivatives have been explored for various therapeutic effects, which would imply an interaction with specific biomarkers and pathways, no such data has been published for the heptylamino-substituted variant. This includes a lack of studies measuring changes in downstream signaling molecules, enzyme activity, or other physiological parameters that would be indicative of the compound's in vivo effects.

Mechanistic Insights from Animal Models (e.g., Histological Changes, Pathway Activation)

There is a notable absence of research detailing mechanistic insights for this compound derived from animal models. This includes a lack of reports on histological changes in tissues, or evidence of specific cellular pathway activation or inhibition following administration of the compound. Such studies are vital for elucidating the molecular mechanisms that underpin the compound's biological activity and for understanding its potential therapeutic applications and toxicological profile.

A comprehensive search for scientific literature detailing the metabolic fate and biotransformation of the specific chemical compound This compound has been conducted. Unfortunately, publicly available research data on the in vitro and non-human in vivo metabolism of this particular molecule could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline, which includes specific data points on metabolic stability, metabolite identification, characterization of metabolizing enzymes, and elucidation of biotransformation pathways for this compound.

The generation of scientifically accurate content for the following sections is contingent on the existence of published research, which appears to be unavailable at this time:

Metabolic Fate and Biotransformation Pathways of 2 Heptylamino 4h 3,1 Benzoxazin 4 One in Vitro and Non Human in Vivo

Metabolic Pathways and Biotransformation Mechanisms

Without primary or secondary research sources, any attempt to create the requested article would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness. Further research into this specific compound is needed before a comprehensive metabolic profile can be documented.

Synthetic Diversification and Lead Optimization Strategies for 2 Heptylamino 4h 3,1 Benzoxazin 4 One Analogs

Rational Design of Structural Analogs Based on SAR Data

The rational design of new analogs hinges on a thorough understanding of the structure-activity relationships (SAR) of the benzoxazinone (B8607429) scaffold. SAR studies reveal how modifications to different parts of the molecule influence its biological activity, guiding the synthesis of more potent and selective compounds.

For the 2-amino-4H-3,1-benzoxazin-4-one series, SAR data indicates that substitutions at three primary locations are crucial: the C2-amino substituent, the benzo portion of the heterocyclic ring, and other positions on the core structure.

C2-Alkylamino Chain: The nature of the alkyl group at the C2-amino position is a significant determinant of activity. Studies on related 2-alkylamino-1,4-benzoxazine derivatives have shown that modifying the length and branching of the alkyl chain can modulate neuroprotective activity. nih.gov For the lead compound, 2-(heptylamino)-4H-3,1-benzoxazin-4-one, analogs could be designed by varying the heptyl chain. This includes shortening or lengthening the chain, introducing unsaturation (alkenyl or alkynyl groups), or incorporating cyclic moieties (e.g., cyclohexyl) to explore the impact of lipophilicity and conformational rigidity.

Benzene (B151609) Ring Substitution: The electronic properties of substituents on the aromatic ring significantly affect the stability and reactivity of the benzoxazinone core. Research on 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase demonstrated that strongly electron-donating groups at the C7 position enhance the stability of the oxazinone ring against nucleophilic attack, a key factor in their mechanism of action. nih.gov Conversely, electron-withdrawing groups can influence potency in other contexts. SAR studies of benzoxazinones as α-chymotrypsin inhibitors showed that the position of substituents on a C2-phenyl ring was critical, with ortho-substituted compounds often showing higher inhibitory potential. nih.gov This suggests that analogs of this compound should be synthesized with various substituents (e.g., -OCH₃, -Cl, -NO₂) at positions C5, C6, C7, and C8 to probe electronic and steric effects.

Other Core Modifications: Alkyl groups at the C5 position have been shown to inhibit enzyme-catalyzed deacylation, thereby increasing the potency of benzoxazinone-based inhibitors. nih.gov In contrast, substitution at the C6 position is often unfavorable. nih.gov These findings provide a clear roadmap for rationally designing new analogs with potentially improved properties.

The table below summarizes key SAR insights for the rational design of new analogs.

Table 1: SAR-Guided Rational Design Strategies for this compound Analogs

| Molecular Region | Modification Strategy | Rationale Based on SAR Data |

|---|---|---|

| C2-Heptylamino Group | Vary alkyl chain length (e.g., C4 to C10) | Modulate lipophilicity and binding pocket interactions. nih.gov |

| Introduce cyclic groups (e.g., cyclohexylamino) | Increase rigidity and explore conformational requirements. | |

| Replace with heteroatom-containing chains | Enhance acylation rates and introduce new hydrogen bonding opportunities. nih.gov | |

| Benzene Ring (C5-C8) | Add electron-donating groups (e.g., -OCH₃, -NH₂) at C7 | Stabilize the oxazinone ring to nucleophilic attack. nih.gov |

| Add electron-withdrawing groups (e.g., -Cl, -NO₂) | Modulate electronic properties and potential interactions with target. nih.gov | |

| Introduce small alkyl groups at C5 | Inhibit enzyme-catalyzed deacylation and enhance potency. nih.gov |

Parallel Synthesis and Combinatorial Libraries of Benzoxazinone Derivatives

To efficiently explore the SAR data discussed above, parallel synthesis and the creation of combinatorial libraries are indispensable tools. These high-throughput techniques allow for the rapid generation of a large number of structurally related compounds from a common set of building blocks. While direct examples for this compound are specific, the principles are well-established for related heterocyclic scaffolds like benzoxazoles and benzopyrans. organic-chemistry.orgmdpi.com

A typical approach for generating a combinatorial library of benzoxazinone derivatives would involve a solution-phase or solid-phase synthesis strategy. The synthesis would likely start with a set of substituted anthranilic acids, which form the core of the final molecule. These acids can be reacted with a diverse set of reagents to introduce variability at the C2 position.

For a library based on 2-(alkylamino)-4H-3,1-benzoxazin-4-one, the key diversification step would involve reacting the anthranilic acid core with a library of different amines. A general synthetic route could involve:

Activation: Activation of various substituted anthranilic acids.

Amidation: Reaction with a library of primary amines (R-NH₂) to form N-acylanthranilic acid intermediates.

Cyclization: A cyclodehydration step to form the final 4H-3,1-benzoxazin-4-one ring. organic-chemistry.org

This approach allows for systematic variation at both the benzene ring (from the choice of anthranilic acid) and the C2-substituent (from the choice of amine).

The table below illustrates a hypothetical combinatorial library matrix for generating analogs.

Table 2: Hypothetical Combinatorial Library for Benzoxazinone Analogs | | Amine Library (R-NH₂) → | | :--- | :--- | | Anthranilic Acid Library ↓ | Butylamine | Heptylamine | Cyclohexylamine | Benzylamine | | Anthranilic Acid | Compound A1 | Compound A2 | Compound A3 | Compound A4 | | 5-Chloroanthranilic Acid | Compound B1 | Compound B2 | Compound B3 | Compound B4 | | 5-Methoxyanthranilic Acid | Compound C1 | Compound C2 | Compound C3 | Compound C4 | | 4,5-Dichloroanthranilic Acid | Compound D1 | Compound D2 | Compound D3 | Compound D4 |

Bioisosteric Modifications and Scaffold Hopping Approaches

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comufrj.br For this compound, several bioisosteric modifications can be envisioned.

Classical Bioisosteres: The oxygen atom at position 1 of the benzoxazinone ring could be replaced with its classical bioisostere, sulfur, to yield the corresponding 2-(heptylamino)-4H-3,1-benzothiazin-4-one. organic-chemistry.org This modification can alter the geometry, electronics, and metabolic stability of the molecule. beilstein-journals.org Similarly, the carbonyl oxygen at C4 could be replaced with a thione group (C=S).

Non-Classical Bioisosteres: The amide-like linkage within the heterocyclic ring is a prime target for non-classical bioisosteric replacement. Heterocyclic rings such as oxazoles, triazoles, or oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amides while offering improved metabolic stability. drughunter.com

Scaffold hopping involves replacing the central benzoxazinone core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to compounds with entirely new intellectual property and potentially improved pharmacological profiles. Potential scaffold hops for the 4H-3,1-benzoxazin-4-one core include:

Quinazolinones: These are close structural relatives where the ring oxygen is replaced by a nitrogen atom. Quinazolinones share many of the biological activities of benzoxazinones and are often synthesized from the same benzoxazinone precursors. uomosul.edu.iqresearchgate.net

Benzoxazoles/Benzothiazoles: These five-membered heterocyclic systems can also be considered as alternative scaffolds. organic-chemistry.org

2H-1,4-Benzoxazin-3(4H)-ones: This isomeric scaffold has also been explored for its anti-inflammatory and neuroprotective potential. nih.gov

The table below provides examples of potential bioisosteric replacements and scaffold hops.

| Benzoxazinone Core | Scaffold Hop | 2H-1,4-Benzoxazin-3(4H)-one | Isomeric scaffold with known biological activities. nih.gov |

Advanced Synthetic Methodologies for Diversification

The successful implementation of the strategies above relies on efficient and versatile synthetic methods. While classical syntheses often involve the cyclization of N-acyl anthranilic acids with reagents like acetic anhydride (B1165640), modern organic synthesis offers more advanced methodologies for diversification. uomosul.edu.iq

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the benzoxazinone core. For instance, palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides provides a general route to 2-arylbenzoxazinones. organic-chemistry.org A similar palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a carbon monoxide source has also been developed. organic-chemistry.org Copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes offer another efficient pathway. organic-chemistry.org These methods often exhibit high functional group tolerance, making them suitable for complex molecule synthesis.

Modern Cyclodehydration Reagents: The critical cyclization step can be achieved using a variety of modern reagents that operate under mild conditions. Cyanuric chloride, in combination with triethylamine (B128534) or dimethylformamide, has proven to be a highly effective agent for the cyclodehydration of N-acylanthranilic acids to form 2-substituted 4H-3,1-benzoxazin-4-ones in high yields. mdpi.comresearchgate.net

Mechanochemical Synthesis: Green chemistry approaches, such as mechanochemical synthesis via solvent-assisted grinding, offer a rapid and environmentally friendly alternative. The cyclodehydration of N-substituted anthranilic acids can be achieved in minutes at room temperature using 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (B44618), minimizing solvent waste and often producing excellent yields. organic-chemistry.org

Multi-Enzyme Cascade Reactions: Biocatalytic methods are gaining traction for their sustainability and high selectivity. One-pot multi-enzyme cascade reactions have been used to synthesize related tricyclic benzoxazine (B1645224) derivatives, showcasing the potential of enzymatic methods for building complex heterocyclic libraries. nih.gov

These advanced methodologies provide the chemical tools necessary to generate diverse libraries of this compound analogs, facilitating the comprehensive exploration of its chemical space for lead optimization.

Potential Non Clinical Applications and Future Research Directions

2-(Heptylamino)-4H-3,1-benzoxazin-4-one as a Chemical Probe for Novel Biological Discoveries

The 4H-3,1-benzoxazin-4-one nucleus is recognized as a valuable scaffold for the development of chemical probes to investigate biological systems. nih.gov Specifically, derivatives of 2-amino-4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological processes. bohrium.comekb.eg

The mechanism of inhibition by these compounds involves the benzoxazinone (B8607429) ring acting as an acylating agent of the serine residue in the active site of the enzyme. The stability and reactivity of the benzoxazinone can be fine-tuned by altering the substituent at the 2-position. The heptylamino group in this compound, with its alkyl nature, could influence the compound's affinity and selectivity for the active sites of various serine proteases.

Table 1: Potential as a Serine Protease Inhibitor

| Feature | Implication for this compound |

|---|---|

| Enzyme Target | Potential inhibitor of serine proteases such as C1r. bohrium.com |

| Mechanism | Time-dependent inhibition through acylation of the active site serine. bohrium.com |

| Structure-Activity | The 2-amino substituent significantly affects enzyme activity and stability. bohrium.com |

| Potential Discoveries | Could be used to study the role of specific serine proteases in disease models. |

Further research could focus on synthesizing and evaluating this compound as a selective inhibitor for a particular serine protease. Such a molecule could then be used as a chemical probe to elucidate the enzyme's role in complex biological pathways, potentially leading to new therapeutic targets.

Exploration of Potential Applications in Materials Science or Agrochemical Research

The benzoxazinone scaffold is not only biologically active but also possesses properties that make it a candidate for applications in materials science and agrochemical research.

In the realm of materials science , benzoxazine (B1645224) monomers, which are structurally related to benzoxazinones, are precursors to polybenzoxazine resins. cnrs.frfaa.gov These are high-performance polymers with excellent thermal stability, mechanical strength, and low water absorption. cnrs.frmdpi.com While this compound itself is not a traditional benzoxazine monomer, its synthesis from anthranilic acid derivatives opens up possibilities for creating novel polymers. nih.gov The heptylamino group could impart specific properties, such as increased hydrophobicity or altered solubility, to the resulting polymer.

In agrochemical research , benzoxazinone derivatives have been explored as herbicides. google.comgoogle.com Some of these compounds act by inhibiting protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov The structure of the substituent at the 2-position of the benzoxazinone ring plays a crucial role in its herbicidal activity and crop selectivity. The lipophilic heptyl group of this compound could enhance its uptake by plants and its interaction with the PPO enzyme, making it a candidate for further investigation as a potential herbicide.

Table 2: Potential Applications in Materials Science and Agrochemicals

| Field | Potential Application of this compound | Rationale |

|---|---|---|

| Materials Science | Precursor for novel polybenzoxazine-like polymers. | The benzoxazinone core can be a building block for polymerization, with the heptylamino group modifying polymer properties. cnrs.frnih.gov |

| Agrochemicals | Development of new herbicides. | Benzoxazinone derivatives are known PPO inhibitors, and the heptyl group may enhance herbicidal efficacy. google.comnih.gov |

Innovative Delivery System Methodologies (excluding clinical application)

The effective application of a biologically active compound often relies on a suitable delivery system. Given that this compound is expected to be a hydrophobic molecule due to the heptyl chain, innovative delivery systems designed for such compounds could be explored for its non-clinical applications.

For instance, in an agrochemical context, the development of nano-based delivery systems could enhance the efficacy and reduce the environmental impact of a potential benzoxazinone-based herbicide. nih.govnih.gov These systems can improve the solubility of hydrophobic compounds in aqueous spray solutions, protect them from degradation, and provide controlled release. nih.gov

Liposomal formulations are another promising approach for the delivery of hydrophobic molecules. nih.govtribioscience.comypidathu.or.id Liposomes are vesicles composed of lipid bilayers that can encapsulate hydrophobic compounds within their membranes. nih.govresearchgate.net For laboratory-based biological research using this compound as a chemical probe, a liposomal formulation could facilitate its delivery into cellular systems.

Table 3: Potential Non-Clinical Delivery Systems

| Delivery System | Potential Application | Advantages |

|---|---|---|

| Nano-based Systems | Agrochemical formulations. | Improved solubility, stability, and controlled release of the active compound. nih.govnih.gov |

| Liposomal Formulations | In vitro biological research. | Enhanced delivery of the hydrophobic compound into cells for studying its effects. nih.govresearchgate.net |

Emerging Research Avenues in Benzoxazinone Chemistry and Biology

The field of benzoxazinone chemistry is continually evolving, with new synthetic methods and applications being discovered. mdpi.comnih.govresearchgate.net Future research on this compound could align with these emerging trends.

One significant area of development is the synthesis of novel benzoxazinone derivatives with diverse functionalities. organic-chemistry.orgresearchgate.netmdpi.com The synthesis of a library of 2-(alkylamino)-4H-3,1-benzoxazin-4-ones with varying alkyl chain lengths, including the heptyl derivative, could lead to a better understanding of the structure-activity relationships for their biological targets. nih.gov

Furthermore, the use of benzoxazinones as building blocks for the synthesis of other complex heterocyclic compounds is an active area of research. wisdomlib.orgchemistryviews.orgnih.gov this compound could serve as a precursor for the creation of novel chemical entities with unique properties and potential applications in various scientific disciplines.

The exploration of the photophysical properties of benzoxazinone derivatives is another exciting frontier. Some benzoxazinones exhibit fluorescence, which could be harnessed for the development of fluorescent probes for bioimaging. researchgate.net Investigating the fluorescence properties of this compound could open up new possibilities for its use in cellular and molecular biology research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-substituted 4H-3,1-benzoxazin-4-one derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Key methods include:

- Cyclodehydration of N-acylanthranilic acids using acetic anhydride or silica-bound benzoyl chloride (SBBC) for solid-phase synthesis, achieving yields >75% with recyclable reagents .

- Mechanochemical synthesis mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, which avoids solvents and achieves 70–90% yields .

- Critical Factors : Reaction time, temperature, and choice of dehydrating agent (e.g., SBBC vs. acetic anhydride) significantly impact purity and scalability.

Q. How are 4H-3,1-benzoxazin-4-one derivatives characterized structurally?

- Methodological Answer : Standard techniques include:

- FTIR to confirm C=O (1670–1750 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .

- 1H/13C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., alkyl chains at δ 1.0–3.0 ppm) .

- X-ray crystallography for unambiguous confirmation of heterocyclic ring geometry and substituent orientation .

Q. What in vitro assays are used to evaluate the biological activity of 2-(heptylamino)-4H-3,1-benzoxazin-4-one?

- Methodological Answer :

- Enzyme inhibition assays (e.g., human neutrophil elastase or C1r serine protease) using fluorogenic substrates to measure IC₅₀ values .

- Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Antioxidant activity via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can computational modeling guide the design of 4H-3,1-benzoxazin-4-one derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular docking (AutoDock 4.0) predicts binding poses and affinity for serine proteases (e.g., C1r) by analyzing hydrogen bonding and hydrophobic interactions .

- MD simulations assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize stable derivatives .

- QSAR models correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .

Q. What strategies resolve contradictions in bioactivity data across structurally similar benzoxazinones?

- Methodological Answer :

- Meta-analysis of substituent effects : Compare 6-bromo vs. 6-methyl analogs to isolate electronic vs. steric contributions to HDL-elevating activity .

- Metabolite profiling (LC-MS) identifies active degradation products, as seen in hypolipidemic studies where metabolites drive efficacy .

- Dose-response reevaluation to distinguish intrinsic activity from assay-specific artifacts (e.g., solubility limits in antimicrobial tests) .

Q. How does the steric bulk of 2-substituents influence heterocyclic ring-opening reactions?

- Methodological Answer :

- Kinetic studies with hydrazine hydrate reveal that electron-withdrawing groups (e.g., tetrachlorophenyl) slow ring-opening via destabilization of the tetrahedral intermediate .

- Competitive nucleophile experiments (e.g., ethanol vs. amines) quantify steric hindrance using Hammett plots .

Q. What methods improve regioselectivity in the synthesis of 2-alkylamino-4H-3,1-benzoxazin-4-ones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.